

difference between 2-Chloro-6-hydroxy-3-nitrobenzoic acid and isomers

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Compound of Interest

Compound Name:	2-Chloro-6-hydroxy-3-nitrobenzoic acid
CAS No.:	2059945-51-4
Cat. No.:	B1459920

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Technical Guide: 2-Chloro-6-hydroxy-3-nitrobenzoic Acid vs. Isomers

Executive Summary

2-Chloro-6-hydroxy-3-nitrobenzoic acid (CAS: 2059945-51-4) is a highly functionalized aromatic scaffold. Its unique substitution pattern—combining a salicylic acid core with a chlorine atom at the 2-position and a nitro group at the 3-position—imparts specific electronic properties utilized in nucleophilic aromatic substitution (

) and heterocyclic ring closures.

The primary challenge in working with this compound is distinguishing it from its thermodynamically competitive regioisomer, 2-Chloro-6-hydroxy-5-nitrobenzoic acid. This guide provides the mechanistic rationale for their formation, definitive analytical methods for differentiation, and protocols for selective isolation.

Structural Analysis & Isomerism

The core challenge lies in the directing effects during the nitration of the precursor, 6-chlorosalicylic acid (2-chloro-6-hydroxybenzoic acid).

The Regioisomers

Feature	Target: 3-Nitro Isomer	Impurity: 5-Nitro Isomer
IUPAC Name	2-Chloro-6-hydroxy-3-nitrobenzoic acid	2-Chloro-6-hydroxy-5-nitrobenzoic acid
Structure	1-COOH, 2-Cl, 3-NO ₂ , 6-OH	1-COOH, 2-Cl, 5-NO ₂ , 6-OH
Substituent Relationship	is para to OH; ortho to Cl	is ortho to OH; para to Cl
Intramolecular H-Bonding	OH COOH (Salicylate type)	OH (Nitrophenol type) AND OH COOH
Electronic State	withdraws from C3; OH donates to C3/C5	withdraws from C5; OH donates to C3/C5

Mechanistic Origin (Directing Effects)

In the nitration of 2-chloro-6-hydroxybenzoic acid:

- 6-OH (Hydroxyl): Strong activator. Directs ortho (position 5) and para (position 3).
- 2-Cl (Chlorine): Weak deactivator. Directs ortho (position 3) and para (position 5).
- 1-COOH (Carboxyl): Moderate deactivator. Directs meta (positions 3 and 5).

Conflict: Both positions 3 and 5 are electronically activated by the OH group and directed to by the Cl and COOH groups.

- Position 5 Favorability: Sterically less hindered (adjacent to H and OH). Formation of an intramolecular hydrogen bond between 6-OH and 5-

stabilizes this isomer (Quantum Mechanical resonance stabilization).

- Position 3 Favorability: "Para" attack relative to the strongest activator (OH) is typically favored electronically, but Position 3 is sterically crowded by the adjacent 2-Cl atom (buttressing effect).

Conclusion: The 5-nitro isomer is often the thermodynamic product due to H-bonding stabilization, while the 3-nitro isomer (target) requires careful kinetic control or separation.

Analytical Differentiation

Reliable identification is impossible via low-resolution MS alone (identical mass). NMR and IR are required.

Proton NMR (¹H NMR)

The aromatic region contains two protons. Their coupling constants and chemical shifts are diagnostic.

- Target (3-Nitro):
 - Protons are at positions 4 and 5.
 - H5: Ortho to OH (shielded), Meta to .
 - H4: Ortho to (deshielded), Meta to Cl.
 - Coupling:
Hz (Ortho coupling).
 - NOE Signal: Strong NOE between OH and H5.
- Impurity (5-Nitro):
 - Protons are at positions 3 and 4.

- H3: Para to OH, Ortho to Cl.
- H4: Ortho to
, Meta to OH.
- Coupling:
Hz (Ortho coupling).
- NOE Signal: No NOE between OH and aromatic protons (closest proton is occupied by
).

Infrared Spectroscopy (IR)

- 5-Nitro: Exhibits a shifted hydroxyl stretch due to strong OH...
hydrogen bonding (broad, lower wavenumber
cm⁻¹).
- 3-Nitro: Hydroxyl stretch is sharper or associated only with COOH (Salicylate motif), typically
cm⁻¹.

Experimental Protocols

Synthesis Strategy: Nitration of 2-Chloro-6-hydroxybenzoic Acid

To maximize the 3-nitro isomer, use mixed acid nitration at controlled low temperatures to favor kinetic products, though separation is almost always required.

Reagents:

- Starting Material: 2-Chloro-6-hydroxybenzoic acid (1.0 eq)
- Nitric Acid (fuming, 1.1 eq)

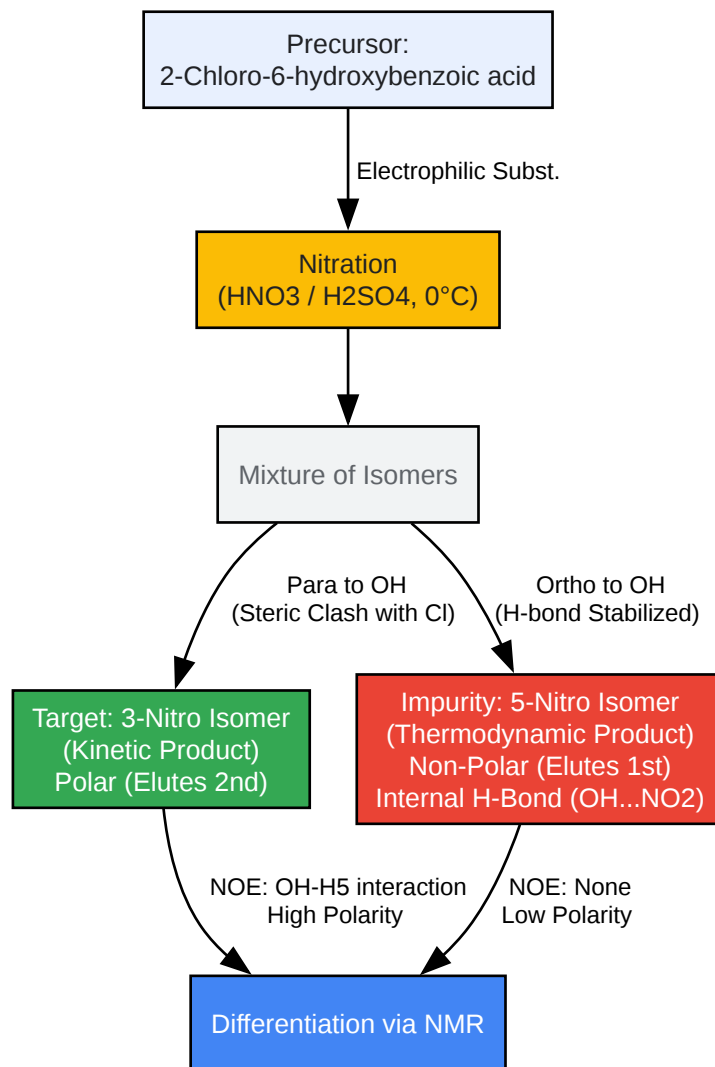
- Sulfuric Acid (solvent/catalyst)
- Dichloromethane (DCM) for extraction

Step-by-Step Protocol:

- Dissolution: Dissolve 10.0 g of 2-chloro-6-hydroxybenzoic acid in 50 mL of conc. at 0°C. Ensure complete solvation to avoid hotspots.
- Nitration: Add fuming (1.1 eq) dropwise over 30 minutes, maintaining internal temperature . Note: Higher temperatures favor the thermodynamic 5-nitro isomer.
- Quench: Pour the reaction mixture onto 200 g of crushed ice/water with vigorous stirring. The product mixture precipitates as a yellow solid.
- Filtration: Filter the crude solid and wash with cold water (mL) to remove residual acid.
- Purification (The Critical Step):
 - The crude contains both 3-nitro and 5-nitro isomers.
 - Recrystallization: Dissolve crude in minimum hot Ethanol/Water (1:1).
 - The 5-nitro isomer is typically less soluble due to intermolecular stacking or more soluble in non-polar solvents if intramolecular H-bonding dominates.
 - Alternative: Flash Column Chromatography.
 - Stationary Phase: Silica Gel.
 - Mobile Phase: 2% Methanol in DCM containing 0.1% Acetic Acid.
 - The 5-nitro isomer (lower polarity due to internal H-bond) elutes first.

- The 3-nitro isomer (more polar, free OH) elutes second.

Visualization of Logic



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Caption: Synthetic pathway and physicochemical differentiation logic between the 3-nitro target and 5-nitro impurity.

Applications in Drug Discovery

The **2-chloro-6-hydroxy-3-nitrobenzoic acid** scaffold is a versatile building block:

- Benzoxazole Synthesis: Reduction of the nitro group to an amine (

), followed by cyclization with the adjacent phenol (OH) and carboxylic acid, yields substituted benzoxazoles, common in antiviral drugs.

- Fragment-Based Drug Design (FBDD): The scaffold mimics salicylic acid (anti-inflammatory) but with added lipophilicity (Cl) and electron-withdrawing capacity (

), altering the

and binding kinetics in kinase pockets.

References

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